1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-3-amine
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Overview
Description
1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique substitution pattern, which includes two methyl groups and an isobutyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution reactions:
Introduction of the isobutyl group: This can be done via a nucleophilic substitution reaction where the pyrazole nitrogen attacks an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce any functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom, where it can react with alkyl halides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in the study of enzyme interactions and receptor binding.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-1H-pyrazol-3-amine: Lacks the isobutyl group, which may affect its reactivity and binding properties.
1,3-dimethyl-1H-pyrazol-4-amine: Different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness
1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and isobutyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
1,4-dimethyl-N-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)5-10-9-8(3)6-12(4)11-9/h6-7H,5H2,1-4H3,(H,10,11) |
InChI Key |
SSPCGUFQOFBMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC(C)C)C |
Origin of Product |
United States |
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